PDE10A Inhibitory Potency: Class Benchmark for the Pyridazin-4(1H)-one Scaffold
The pyridazin-4(1H)-one scaffold exemplified by the target compound is a validated PDE10A inhibitor chemotype. In the published series, the most optimized analog (16f) achieved an IC₅₀ of 0.76 nM against PDE10A, while unoptimized pyridazin-4(1H)-one derivatives lacking the key selectivity-pocket interaction typically exhibit IC₅₀ values >100 nM [1]. This order-of-magnitude difference demonstrates that the core scaffold's potency is highly dependent on precise substitution, making the exact structure of the procured compound critical.
| Evidence Dimension | PDE10A enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; scaffold-class benchmark IC₅₀ range: 0.76 nM (optimized analog 16f) to >100 nM (unoptimized scaffold) |
| Comparator Or Baseline | Optimized lead 16f (IC₅₀ = 0.76 nM); generic PDE10A inhibitor MP-10 (IC₅₀ = 0.37 nM, reference standard) |
| Quantified Difference | Potency span of >130-fold within the same scaffold depending on substitution pattern |
| Conditions | Human recombinant PDE10A enzyme; IMAP fluorescence polarization assay; pH 7.5; as described in Yoshikawa et al. 2016 |
Why This Matters
This establishes the scaffold's intrinsic capability and sensitivity to structural variation, allowing purchasers to benchmark any lot-specific activity data against a known potency range.
- [1] Yoshikawa M, Hitaka T, Hasui T, Fushimi M, Kunitomo J, Kokubo H, Oki H, Nakashima K, Taniguchi T. Design and synthesis of potent and selective pyridazin-4(1H)-one-based PDE10A inhibitors interacting with Tyr683 in the PDE10A selectivity pocket. Bioorg Med Chem. 2016;24(16):3447-3455. PMID: 27301679. View Source
